6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-6(5-12)8-10-1-2-11(8)4-7/h1-5H |
InChI Key |
KNQICPFPDHNHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine
The brominated intermediate is synthesized via cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde under mild conditions (25–50°C, 2–24 hours). Key parameters include:
-
Solvent : Ethanol, methanol, or water.
-
Base : Sodium bicarbonate (optimal), sodium hydroxide, or triethylamine.
Table 1 : Optimization of 6-Bromoimidazo[1,2-a]pyridine Synthesis
| Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 |
| Sodium carbonate | Ethanol | 10 | 55 | 67.8 |
| Triethylamine | Water | 20 | 55 | 53.4 |
Post-reaction workup involves ethyl acetate extraction, sodium sulfate drying, and recrystallization with ethyl acetate/hexane (1:1).
Vilsmeier–Haack Formylation at Position 8
The brominated intermediate undergoes formylation using the Vilsmeier–Haack reagent (POCl₃/DMF), which selectively targets the electron-rich 8-position adjacent to the pyridine nitrogen.
Procedure :
-
Dissolve 6-bromoimidazo[1,2-a]pyridine (1 mmol) in DMF (5 mL).
-
Add POCl₃ (1.2 mmol) dropwise at 0°C.
-
Heat to 80°C for 4–6 hours.
-
Quench with ice-water and neutralize with NaHCO₃.
-
Extract with ethyl acetate and purify via column chromatography.
Mechanistic Insight : The reaction proceeds via electrophilic attack by the chloroiminium ion at position 8, followed by hydrolysis to yield the aldehyde.
Domino A3-Coupling Approach
The domino A3-coupling reaction (amine-aldehyde-alkyne) offers a single-pot route but faces challenges in regioselectivity.
Procedure :
-
Combine 2-amino-5-bromopyridine (1 mmol), aldehyde (1 mmol), and alkyne (1.2 mmol).
-
Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).
-
Stir at 50°C for 6–16 hours.
Limitations :
Comparative Analysis of Methods
Table 2 : Method Comparison
| Parameter | Vilsmeier–Haack Route | Domino A3-Coupling |
|---|---|---|
| Yield | 65–70% | <40% |
| Regioselectivity | High (8-position) | Low |
| Scalability | Industrial | Laboratory |
| Purity | ≥95% | 70–80% |
The Vilsmeier–Haack method outperforms in yield and selectivity, making it the preferred choice for large-scale synthesis.
Experimental Considerations and Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: 6-Bromoimidazo[1,2-a]pyridine-8-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Imidazo-Pyridine Core : The initial step involves cyclization of appropriate pyridine derivatives.
- Bromination : Introducing the bromine atom at the 6th position.
- Formylation : Adding the aldehyde group at the 8th position.
The synthesis can be optimized for industrial production by employing continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Research indicates that 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde exhibits several promising biological activities:
Anticancer Properties
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell signaling pathways, enhancing its binding affinity due to the presence of the bromine atom and aldehyde group.
- In Vitro Studies : A study reported an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
- Preliminary studies have shown effectiveness against various bacterial strains, although specific efficacy data is still emerging .
Antitubercular Activity
- Compounds derived from this scaffold have demonstrated significant activity against multidrug-resistant tuberculosis strains, suggesting broader therapeutic applications .
| Activity Type | Target | IC50/Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 breast cancer cells | 0.126 μM |
| Antimicrobial | Various bacterial strains | Emerging data |
| Antitubercular | Multidrug-resistant tuberculosis (MDR-TB) | Significant activity reported |
Case Studies
-
Anticancer Activity Study :
- A recent study evaluated various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .
- Antitubercular Research :
Safety and Toxicity
Preliminary safety assessments suggest that 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. However, further toxicological studies are necessary to fully understand its safety profile .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Aldehyde Derivatives
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 885276-09-5):
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4): Aldehyde at the 3-position; purity: 98%. Potential for distinct regioselectivity in cross-coupling reactions compared to the 8-carbaldehyde isomer .
Carboxylic Acid Derivatives
- 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 903129-78-2):
Ester Derivatives
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Features an ester group (2-position) and an amino substituent (8-position). Synthesized via reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine . Demonstrated bioactivity as a cyclin-dependent kinase (CDK) inhibitor .
Physicochemical Properties
Key Research Findings
- Regioselectivity in Functionalization :
- Biological Relevance :
- Crystallographic Insights: 8-Amino-6-bromoimidazo[1,2-a]pyridine forms hydrogen-bonded layers in crystal structures, a feature absent in the aldehyde due to its planar geometry .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H6BrN3O
- Molecular Weight : 232.06 g/mol
- IUPAC Name : 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
The biological activity of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the imidazo[1,2-a]pyridine class often act as enzyme inhibitors or receptor ligands. Specific studies have suggested that this compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer and anti-microbial agent.
Antimicrobial Properties
A study on imidazo[1,2-a]pyridine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for several derivatives were reported to be ≤1 μM, indicating strong efficacy against both drug-sensitive and resistant strains of Mtb. Notably, compounds derived from this class have shown potential as novel therapeutic agents against multidrug-resistant (MDR) strains, with some exhibiting MICs significantly lower than established treatments like PA-824 .
Anticancer Activity
Research has also highlighted the anticancer potential of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .
Study 1: Antimicrobial Efficacy
In a comparative study involving a series of imidazo[1,2-a]pyridine derivatives, compound 18 was identified as the most potent against MDR strains of Mtb, with MIC values ranging from <0.03 to 0.8 μM. This study suggests that these compounds target essential pathways in Mtb metabolism, potentially offering new avenues for treatment in resistant cases .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound 18 | <0.03 - 0.8 | Highly potent against MDR strains |
| PA-824 | 0.2 - >14 | Standard comparator |
Study 2: Cytotoxicity Against Cancer Cells
A series of imidazo[1,2-a]pyridine analogs were evaluated for their cytotoxic effects on HeLa cells. The half-maximal inhibitory concentration (IC50) values for several derivatives were found to be below 150 μM, indicating significant cytotoxicity. The most active compounds exhibited IC50 values ranging from 25 to 100 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | <150 | HeLa |
| Compound B | 25 - 100 | HeLa |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?
- Methodological Answer : The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. A two-step approach is common:
Bromination : Use of N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine at the 6th position.
Oxidation/Carbaldehyde Formation : Oxidation of a methyl or hydroxymethyl group at the 8th position using reagents like MnO₂ or PCC (pyridinium chlorochromate).
- Optimization Tips : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like over-bromination .
Q. How can the molecular structure of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde be verified?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (e.g., SHELXL97) can refine structures, with anisotropic displacement parameters and hydrogen-bonding networks analyzed to confirm planar geometry and substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while bromine induces deshielding in adjacent carbons.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What are the key reactivity patterns of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?
- Methodological Answer :
- Nucleophilic Substitution : The bromine atom at C6 can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst .
- Aldehyde Reactivity : The C8 aldehyde participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to yield the alcohol derivative) .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for derivatives of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases can propose feasible routes by cross-referencing similar imidazo[1,2-a]pyridine transformations .
- DFT Calculations : Optimize transition states for bromine substitution or aldehyde reactivity to predict regioselectivity and activation barriers (e.g., using Gaussian with B3LYP/6-31G*) .
Q. What strategies resolve contradictions in crystallographic data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For example, anisotropic displacement parameters (ADPs) must be carefully constrained to avoid overfitting .
- Hydrogen-Bond Validation : Cross-validate H-bond networks using PLATON’s ADDSYM to detect missed symmetry operations .
Q. How does the electronic nature of the bromine substituent influence pharmacological activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- SAR Studies : Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in targets like cyclin-dependent kinases (CDKs). Compare IC₅₀ values of bromo vs. chloro/fluoro analogs using enzymatic assays .
- Molecular Docking : Simulate interactions (e.g., AutoDock Vina) between the bromine atom and residues like Phe80 in CDK2, correlating with inhibition potency .
Q. What are the challenges in scaling up the synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
